2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt
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Overview
Description
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridine core, a hydroxymethyl group, a carbonitrile group, and a trifluoroacetate salt. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used under controlled conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be added via a nucleophilic substitution reaction, where a suitable nitrile source reacts with the bipyridine core.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid under suitable conditions.
Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce amines .
Scientific Research Applications
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, affecting various biochemical processes . The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hydroxymethyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group but lacking the bipyridine core.
Uniqueness
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroacetate salt further enhances its solubility and reactivity .
Properties
Molecular Formula |
C14H10F3N3O4 |
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Molecular Weight |
341.24 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H9N3O2.C2HF3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17;3-2(4,5)1(6)7/h1-5,16H,7H2,(H,15,17);(H,6,7) |
InChI Key |
PFXWRORZVXGRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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